molecular formula C12H16N2O3 B14911738 (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol

(s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B14911738
M. Wt: 236.27 g/mol
InChI Key: KWXQVRVJFDDMAX-LBPRGKRZSA-N
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Description

(s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitrobenzyl group may undergo bioreduction to form reactive intermediates, which can interact with cellular components. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.

    (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)amine: Similar structure with an amino group instead of a hydroxymethyl group.

    (s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(s)-(1-(3-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(2S)-1-[(3-nitrophenyl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H16N2O3/c15-9-12-5-2-6-13(12)8-10-3-1-4-11(7-10)14(16)17/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1

InChI Key

KWXQVRVJFDDMAX-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC(=CC=C2)[N+](=O)[O-])CO

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)[N+](=O)[O-])CO

Origin of Product

United States

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